4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde
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Overview
Description
4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety attached to a 3-(3-chlorophenyl)propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde typically involves the following steps:
Preparation of 3-(3-Chlorophenyl)propanoic Acid: This can be achieved by the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Formation of 3-(3-Chlorophenyl)propanoyl Chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Coupling with Thiobenzaldehyde: The acyl chloride is then reacted with thiobenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde exerts its effects involves its interaction with specific molecular targets. The thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The 3-(3-chlorophenyl)propanoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propanoyl chloride
- 3-(4-Chlorophenyl)propanoic acid
- 3-(3-Chlorophenyl)propanoyl chloride
Uniqueness
4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde and a 3-(3-chlorophenyl)propanoyl group. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to its similar compounds.
Properties
Molecular Formula |
C16H13ClOS |
---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
4-[3-(3-chlorophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13ClOS/c17-15-3-1-2-12(10-15)6-9-16(18)14-7-4-13(11-19)5-8-14/h1-5,7-8,10-11H,6,9H2 |
InChI Key |
BSEZDPFILNBALR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)C=S |
Origin of Product |
United States |
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